1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(methylsulfanyl)benzoyl]piperazine
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Overview
Description
1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(methylsulfanyl)benzoyl]piperazine is a complex organic compound that features a unique combination of benzodioxole, cyclopropane, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(methylsulfanyl)benzoyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Cyclopropanation: The benzodioxole derivative is then subjected to cyclopropanation using diazomethane or similar reagents.
Piperazine Derivatization: The cyclopropane derivative is reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Final Coupling: The final step involves coupling the piperazine derivative with a methylsulfanylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(methylsulfanyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzoyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or piperazine moieties.
Reduction: Reduced forms of the cyclopropane or benzoyl groups.
Substitution: Substituted piperazine or benzoyl derivatives.
Scientific Research Applications
1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(methylsulfanyl)benzoyl]piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(methylsulfanyl)benzoyl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and piperazine moieties could play a role in these interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-[2-(methylsulfanyl)benzoyl]piperazine
- 1-[2-(2H-1,3-benzodioxol-5-yl)propyl]-4-[2-(methylsulfanyl)benzoyl]piperazine
Uniqueness
1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(methylsulfanyl)benzoyl]piperazine is unique due to the presence of the cyclopropane ring, which can impart distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further study.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(2-methylsulfanylbenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-30-21-5-3-2-4-16(21)22(26)24-8-10-25(11-9-24)23(27)18-13-17(18)15-6-7-19-20(12-15)29-14-28-19/h2-7,12,17-18H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDKVFBFIFUNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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